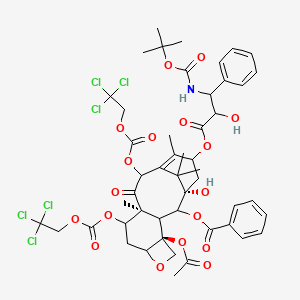

7,10-Di(trichloroethoxyformyl) docetaxel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1S,4S,10S)-4-(acetyloxy)-15-({3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis({[(2,2,2-trichloroethoxy)carbonyl]oxy})-6-oxatetracyclo[11310(3),(1)?0?,?]heptadec-13-en-2-yl benzoate is a complex organic molecule with a unique structure This compound is characterized by multiple functional groups, including acetyloxy, tert-butoxycarbonyl, hydroxy, phenylpropanoyl, and trichloroethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

Formation of the Core Structure: The core tetracyclic structure is synthesized through a series of cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures and pressures.

Functional Group Introduction: The introduction of functional groups such as acetyloxy, tert-butoxycarbonyl, and trichloroethoxycarbonyl is achieved through esterification and acylation reactions. These reactions often require the use of reagents like acetic anhydride, tert-butyl chloroformate, and trichloroethyl chloroformate, along with appropriate catalysts.

Final Assembly: The final assembly of the molecule involves coupling reactions to attach the phenylpropanoyl and benzoate groups. These reactions may utilize coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,4S,10S)-4-(acetyloxy)-15-({3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis({[(2,2,2-trichloroethoxy)carbonyl]oxy})-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups in the molecule can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The acetyloxy and trichloroethoxycarbonyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Amino or thiol derivatives

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

Medicine: Due to its potential biological activity, the compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: The compound’s unique structure and functional groups could make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a simpler structure compared to (1S,4S,10S)-4-(acetyloxy)-15-({3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis({[(2,2,2-trichloroethoxy)carbonyl]oxy})-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl benzoate.

Caffeine: An alkaloid with a purine structure, caffeine is well-known for its stimulant effects.

Uniqueness

The uniqueness of (1S,4S,10S)-4-(acetyloxy)-15-({3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis({[(2,2,2-trichloroethoxy)carbonyl]oxy})-6-oxatetracyclo[11310(3),(1)?

Biological Activity

7,10-Di(trichloroethoxyformyl) docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound has been studied for its biological activity, particularly its effects on microtubule dynamics, apoptosis induction, and overall antitumor efficacy.

The primary mechanism of action for this compound involves the stabilization of microtubules. Similar to docetaxel, this compound promotes the assembly of microtubules while inhibiting their depolymerization. This stabilization leads to prolonged mitotic arrest in cancer cells, ultimately triggering apoptosis or permanent cell cycle arrest.

Key Mechanistic Insights:

- Microtubule Dynamics : The compound disrupts the dynamic instability of microtubules, preventing proper chromosome segregation during cell division .

- Apoptosis Induction : Treatment with this compound can lead to increased rates of apoptosis in various cancer cell lines due to sustained mitotic arrest .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent cytotoxicity against multiple cancer cell lines. Below is a summary of findings related to its biological activity:

| Cell Line | IC50 (ng/mL) | Treatment Duration |

|---|---|---|

| KB (Human epidermal carcinoma) | 8 | 96-120 hours |

| T24 (Human bladder carcinoma) | 4 | 96-120 hours |

| Calc18 (Human breast carcinoma) | 5 | 96-120 hours |

| HCT116 (Colorectal adenocarcinoma) | 7 | 96-120 hours |

| Hs746T (Stomach cancer) | 1 | 24 hours |

| AGS (Stomach cancer) | 1 | 24 hours |

| HeLa (Cervical cancer) | 0.3 | 24 hours |

| OVCA432 (Ovarian cancer) | 0.06 | 12 days |

In Vivo Studies

In vivo studies using animal models have shown that treatment with this compound significantly inhibits tumor growth. For instance:

- In M2OL2 colon xenografts treated with docetaxel at a dose of 33 mg/kg/day, tumor growth was delayed by approximately 19.3% compared to control groups .

- Complete vascular occlusion was achieved at higher doses (10 mg/kg twice weekly for two weeks), indicating a strong anti-angiogenic effect .

Case Studies and Clinical Implications

Several clinical studies have highlighted the efficacy of docetaxel derivatives in treating various cancers:

- Breast Cancer : A study comparing docetaxel/cyclophosphamide (TC) versus doxorubicin/cyclophosphamide (AC) showed that TC produced superior disease-free survival and overall survival rates in early breast cancer patients .

- Prostate Cancer : The addition of docetaxel to androgen deprivation therapy has been associated with improved overall survival in patients with metastatic hormone-sensitive prostate cancer .

Properties

Molecular Formula |

C49H55Cl6NO18 |

|---|---|

Molecular Weight |

1158.7 g/mol |

IUPAC Name |

[(1S,4S,10S)-4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28?,29?,30?,32?,33?,34?,35?,37?,45-,46+,47-/m1/s1 |

InChI Key |

QTCVMFMWHTVJTQ-DVHPYDTBSA-N |

Isomeric SMILES |

CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.